![molecular formula C17H11FN4OS B2575247 6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-79-5](/img/structure/B2575247.png)

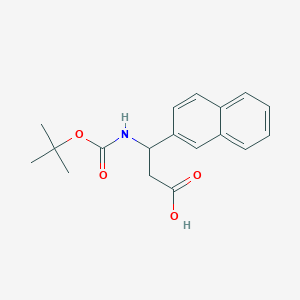

6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of imidazole fused imidazo thiazole . It has been synthesized and evaluated for its antibacterial and antifungal activities . The compound has shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .Molecular Structure Analysis

The compound contains a 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis

The compound has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI . Its activities were compared with that of Sorafenib as a reference standard drug . Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines .Applications De Recherche Scientifique

Antiproliferative Activity

This compound has been studied for its antiproliferative activity . It has been tested against a panel of 55 cell lines of nine different cancer types at the NCI . The results showed that it exerted superior potencies than Sorafenib, a reference standard drug, against different cancer cell lines .

Cancer Treatment

The compound has shown promising results in the treatment of various types of cancer. For instance, it was more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . It also showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancel cell line .

Synthesis of Derivatives

The compound can be used as a base for the synthesis of a series of derivatives . These derivatives can then be tested for various biological activities, potentially leading to the discovery of new drugs .

Functionalization of Imidazo[1,2-a]pyridines

The compound can be used in the functionalization of imidazo[1,2-a]pyridines . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Radical Reactions

The compound can be used in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines . These reactions can be carried out through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4OS/c18-12-3-1-11(2-4-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-5-7-19-8-6-13/h1-10H,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKDSWBIOFVQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)